2-(4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile
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Overview
Description
2-(4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile is a chemical compound characterized by the presence of a chloro and trifluoromethyl group attached to a pyrazole ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (tfmp) derivatives, have been studied for their analgesic potential . These compounds have shown to interact with opioid receptors, suggesting that our compound of interest may also target similar receptors .
Mode of Action
Based on its structural similarity to tfmp derivatives, it can be hypothesized that it may interact with opioid receptors, leading to a decrease in the perception of pain . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Biochemical Pathways
Opioid receptors are involved in the modulation of pain signals and their activation can lead to a decrease in the perception of pain .
Pharmacokinetics
The presence of the trifluoromethyl group can potentially influence these properties, as it is known to enhance the metabolic stability and lipophilicity of pharmaceutical compounds .
Result of Action
If it acts similarly to its tfmp analogues, it may result in potent analgesic efficacy and an ultrashort to long duration of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile typically involves the reaction of 4-chloro-3-(trifluoromethyl)pyrazole with acetonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the acetonitrile group replaces a leaving group on the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
2-(4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals and materials with specific desired properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-[4–Chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol
Uniqueness
2-(4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and specificity in various applications.
Properties
IUPAC Name |
2-[4-chloro-3-(trifluoromethyl)pyrazol-1-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3N3/c7-4-3-13(2-1-11)12-5(4)6(8,9)10/h3H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRPBXWMZHXJRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC#N)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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